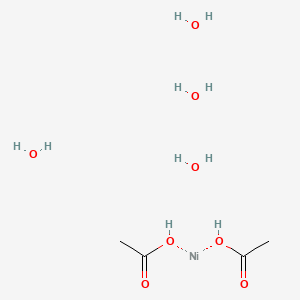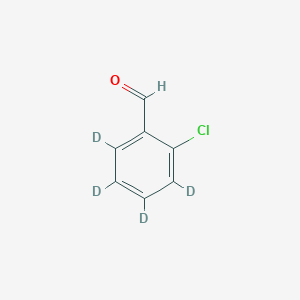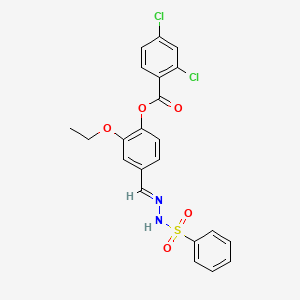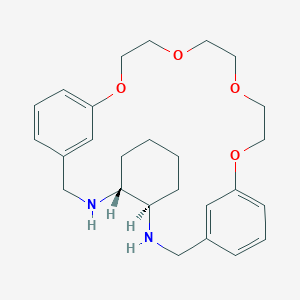
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily in biochemical assays. It consists of a chitin monomer, N-acetyl-beta-D-glucosaminide, and 4-methylumbelliferone, a fluorescent molecule. This compound is particularly useful for detecting and measuring the activity of enzymes such as beta-N-acetylhexosaminidase and chitinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high fluorescence efficiency and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions. When exposed to specific enzymes like beta-N-acetylhexosaminidase, the compound is hydrolyzed to release 4-methylumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at specific pH levels. Enzymes such as beta-N-acetylhexosaminidase or chitinase are commonly used to catalyze the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used in various biochemical assays .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme beta-N-acetylhexosaminidase targets the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone, cleaving it to release the fluorescent 4-methylumbelliferone. This fluorescence can then be measured to determine the enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Another fluorogenic substrate used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate: Used to measure the activity of enzymes that hydrolyze sulfate groups.
Uniqueness
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is unique due to its specific application in detecting beta-N-acetylhexosaminidase activity. Its high fluorescence efficiency and stability make it a preferred choice in various biochemical assays .
Propiedades
Fórmula molecular |
C18H25NO10 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide;dihydrate |
InChI |
InChI=1S/C18H21NO8.2H2O/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18;;/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21);2*1H2/t13-,15-,16-,17-,18-;;/m1../s1 |
Clave InChI |
PAVCYMSNMRWMAK-DMYIEBNJSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C.O.O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


